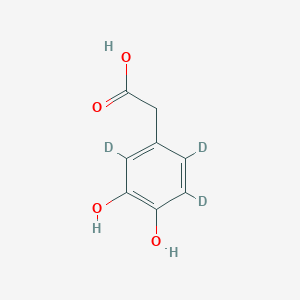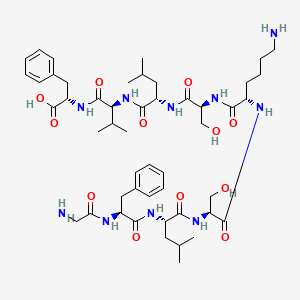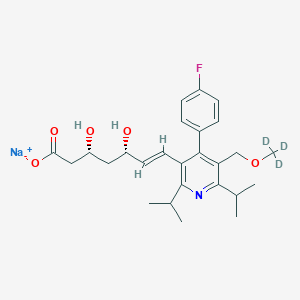
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is a deuterated analog of 4,5-dihydroxyphenylacetic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can alter its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid typically involves the deuteration of 4,5-dihydroxyphenylacetic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process requires high-purity deuterium gas and efficient catalysts to achieve high yields and selectivity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to maximize the production efficiency and minimize the formation of undesired by-products.
化学反应分析
Types of Reactions
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the fate of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered pharmacokinetics and dynamics. The compound may act on enzymes or receptors involved in oxidative stress, inflammation, or neurotransmitter regulation, depending on its specific application.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with similar structural features but without deuterium labeling.
2-(3,4-Dihydroxyphenyl)acetic acid: Another analog with hydroxyl groups at different positions.
Uniqueness
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is unique due to its deuterium labeling, which imparts distinct chemical and physical properties. This labeling can enhance the compound’s stability, reduce metabolic degradation, and provide valuable insights in research applications.
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
171.16 g/mol |
IUPAC 名称 |
2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D |
InChI 键 |
CFFZDZCDUFSOFZ-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])O)O)[2H] |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)




![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
